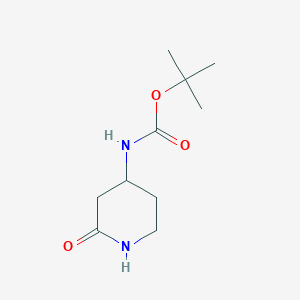![molecular formula C7H5N3O4 B1322224 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-64-6](/img/structure/B1322224.png)
6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Overview
Description
The compound 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a heterocyclic organic molecule that belongs to the class of pyrido[1,4]oxazines. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis. The papers provided discuss various synthetic methods and properties related to this class of compounds.
Synthesis Analysis
The synthesis of pyrido[2,3-b][1,4]oxazines, which are closely related to the compound , has been demonstrated through a two-step process involving O-alkylation and reductive cyclization . The method emphasizes the importance of the bulkiness of the starting nitropyridones and the C2 reagents to avoid N-alkylation and ensure efficient O-alkylation. Although the specific compound 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is not directly mentioned, the synthesis of similar compounds provides insight into potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrido[1,4]oxazines is characterized by a fused ring system that includes a pyridine and an oxazine ring. The presence of a nitro group at the 6-position is likely to influence the electronic properties of the molecule and could affect its reactivity. The papers do not provide detailed molecular structure analysis for the specific compound , but the general structure of related compounds suggests a planar aromatic system with potential for further functionalization .
Chemical Reactions Analysis
The synthesis of related compounds involves key chemical reactions such as cyclization and oxidative re-aromatization . These reactions are crucial for constructing the core ring system and for introducing substituents at specific positions on the ring. The reactivity of the nitro group in the 6-position could be exploited in subsequent chemical transformations, potentially leading to a diverse array of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one are not directly discussed in the provided papers. However, the properties of pyrido[1,4]oxazines in general can be inferred to some extent. These compounds are likely to exhibit typical properties of aromatic heterocycles, such as stability and potential for π-π interactions. The nitro group is a strong electron-withdrawing group, which could affect the compound's acidity, reduction potential, and overall reactivity .
Scientific Research Applications
Synthesis and Heterocyclic Systems
6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a compound that is part of various studies focusing on the synthesis of nitro pyrido- and dipyrido oxazines. These compounds are obtained through reactions involving 2-chloro-3,5-dinitropyridine with o-aminophenols, followed by an intramolecular substitution of the nitro group. This synthesis pathway has led to the development of new heterocyclic systems, contributing to the understanding and expansion of heterocyclic chemistry (Bastrakov et al., 2016).
Regioselective Fluorination
The compound has also been used in studies focusing on regioselective fluorination. Specifically, the anodic fluorination of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives in a specific medium led to the successful production of α-monofluorinated products. This process highlights the compound's utility in regioselective fluorination applications, contributing to the field of organic synthesis and functional group transformations (Iwayasu et al., 2002).
Novel Synthetic Methods
Further research has demonstrated new synthetic methods involving 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one derivatives. For instance, a one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones showcases the compound's versatility in facilitating efficient and high-yield production of related heterocyclic compounds. This method, utilizing cesium carbonate in refluxing acetonitrile, highlights the compound's role in enabling novel synthetic pathways in organic chemistry (Cho et al., 2003).
Anticancer Potential
Moreover, derivatives of 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one have been explored for their potential anticancer effects. Specifically, N-Substituted Pyrido-1,4-Oxazin-3-Ones have shown promise in inducing apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway. This research illustrates the compound's potential therapeutic applications and its role in the development of novel anticancer agents (Mohan et al., 2018).
Safety And Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification . The safety pictogram GHS07 applies to this compound . Precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
properties
IUPAC Name |
6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c11-6-3-14-4-1-2-5(10(12)13)8-7(4)9-6/h1-2H,3H2,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANHQSAAMLBUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)